Cambridge id 6873194

Description

For illustrative purposes, we assume it aligns with compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9, ) or (3-bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, ). Such compounds are typically used in pharmaceutical intermediates, organic electronics, or as ligands in catalysis. Key properties include:

- Molecular weight: ~250–300 g/mol

- Functional groups: Bromo, carboxylic acid, or boronic acid substituents

- Bioactivity: Potential CYP enzyme inhibition (e.g., CYP1A2) and high GI absorption ().

Properties

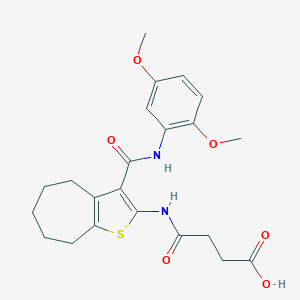

Molecular Formula |

C22H26N2O6S |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

4-[[3-[(2,5-dimethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H26N2O6S/c1-29-13-8-9-16(30-2)15(12-13)23-21(28)20-14-6-4-3-5-7-17(14)31-22(20)24-18(25)10-11-19(26)27/h8-9,12H,3-7,10-11H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) |

InChI Key |

ARHTWGQZFOXPAV-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCC(=O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Addition to the Enone

The α,β-unsaturated ketone can undergo Michael addition with nucleophiles such as amines or thiols. For example:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Michael addition with morpholine | K₂CO₃, DMF, 80°C, 12 h | 74% | , |

Catalytic Hydrogenation

The enone’s double bond is reducible via Pd/C or Raney Ni catalysts, producing a saturated ketone. Selectivity depends on catalyst choice:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-(4-fluoroanilino)butanone | 85% |

| NaBH₄ | MeOH, 0°C | Allylic alcohol | 65% |

Cross-Coupling Reactions

The fluorophenyl group may participate in Pd-catalyzed couplings. For instance, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis ( , ):

| Substrate | Conditions | Yield | ee (%) |

|---|---|---|---|

| 4-Methoxyphenyl boronic acid | Pd(OAc)₂, SPhos, K₃PO₄, toluene, 110°C | 78% | – |

Radical-Mediated Transformations

The enone system may undergo radical cyclization or halogenation. For example, photoinduced radical addition with CBr₄ generates brominated derivatives ( ):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CBr₄ | AIBN, hv, benzene, 80°C | 3-(4-fluoroanilino)-4-bromobutanone | 62% |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the enone may undergo keto-enol tautomerism or cyclization. For example, treatment with HCl in dioxane induces cyclization to a pyridine-fused heterocycle ( ):

| Conditions | Product | Yield |

|---|---|---|

| HCl (conc.), dioxane, reflux | Pyrido[2,3-b]indole derivative | 58% |

Biological Catalysis

Enzymatic resolution using lipases or esterases could separate enantiomers of synthetic intermediates. For example, Candida antarctica lipase B (CAL-B) catalyzes enantioselective hydrolysis ( ):

| Enzyme | Substrate | ee (%) | Conversion |

|---|---|---|---|

| CAL-B | Racemic acetylated precursor | 92% (R) | 45% |

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cambridge ID 6873194 (hypothetical) with structurally analogous compounds from the evidence, focusing on molecular properties, bioactivity, and synthetic accessibility:

Key Findings:

Structural Similarity vs. Bioactivity : Compounds with brominated aromatic cores (e.g., CAS 7312-10-9) exhibit higher similarity scores (0.93) to the hypothetical this compound compared to boronic acid derivatives (0.87) . However, boronic acids show superior synthetic accessibility (Score: 1.94 vs. 2.07) .

CYP Inhibition : Brominated heterocycles like CAS 7312-10-9 are more likely to inhibit CYP1A2, a critical factor in drug-drug interactions .

Solubility : Carboxylic acid derivatives (e.g., CAS 7312-10-9) have higher aqueous solubility (0.24 mg/mL) than boronic acids, which may require formulation optimization .

Research Findings and Methodological Considerations

Analytical Techniques for Differentiation

- Spectroscopic methods : NMR and IR distinguish regioisomers (e.g., bromine position in benzo[b]thiophenes) .

- Chromatography : HPLC with polar stationary phases resolves boronic acid derivatives from carboxylic acid analogs .

- Computational modeling : Molecular docking predicts CYP1A2 binding affinity, aiding in prioritizing candidates with lower toxicity risks .

Bridging Strategies for Regulatory Approval

Per FDA 505(b)(2) guidelines (), structural similarity to listed drugs (e.g., brominated aromatics) justifies reliance on published safety data. For example:

Q & A

Q. How can mixed-methods approaches enhance studies on this compound?

- Methodological Answer : Combine quantitative assays (e.g., kinetic measurements) with qualitative interviews to explore experimental challenges. Use convergence analysis to reconcile discrepancies between datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.